1-tert-Butyl-4-cyanopiperidine-4-carboxylic acid
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Overview
Description
1-tert-Butyl-4-cyanopiperidine-4-carboxylic acid is an organic compound with the molecular formula C12H18N2O2 It is a derivative of piperidine, a six-membered ring containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-tert-Butyl-4-cyanopiperidine-4-carboxylic acid typically involves the reaction of piperidine derivatives with tert-butyl chloroformate and cyanide sources. One common method includes the following steps:
Formation of tert-Butyl 4-cyanopiperidine-1-carboxylate: This involves the reaction of piperidine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis.
Hydrolysis: The tert-butyl ester is then hydrolyzed to form the carboxylic acid derivative.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-tert-Butyl-4-cyanopiperidine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cyanide group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a catalyst.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines or alcohols.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
1-tert-Butyl-4-cyanopiperidine-4-carboxylic acid has diverse applications in scientific research:
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a building block for the development of new therapeutic agents targeting specific biological pathways.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-tert-Butyl-4-cyanopiperidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit or activate enzymes, receptors, or other proteins, leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby affecting cellular processes .
Comparison with Similar Compounds
- tert-Butyl 4-cyanopiperidine-1-carboxylate
- 1-(tert-Butoxycarbonyl)-4-cyanopiperidine-4-carboxylic acid
Comparison: 1-tert-Butyl-4-cyanopiperidine-4-carboxylic acid is unique due to its specific structural features, such as the presence of both tert-butyl and cyanide groups. These features confer distinct chemical reactivity and biological activity compared to similar compounds. For instance, the tert-butyl group provides steric hindrance, affecting the compound’s interaction with enzymes and receptors .
Properties
Molecular Formula |
C11H18N2O2 |
---|---|
Molecular Weight |
210.27 g/mol |
IUPAC Name |
1-tert-butyl-4-cyanopiperidine-4-carboxylic acid |
InChI |
InChI=1S/C11H18N2O2/c1-10(2,3)13-6-4-11(8-12,5-7-13)9(14)15/h4-7H2,1-3H3,(H,14,15) |
InChI Key |
KRWQQZYWGVRNCN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)N1CCC(CC1)(C#N)C(=O)O |
Origin of Product |
United States |
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